molecular formula C8H7N3O3 B2465204 Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1228351-47-0

Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2465204
CAS No.: 1228351-47-0
M. Wt: 193.162
InChI Key: BWHRLCYUUSZJPV-UHFFFAOYSA-N
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Description

Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in various scientific fields.

Scientific Research Applications

Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, the compound “5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” has hazard statements H302, H315, H319, H335 .

Future Directions

The future directions for the study of “Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activity . The development of new drugs using these compounds as scaffolds could be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds smoothly to give the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Biginelli-type reaction under controlled conditions to ensure consistent quality and yield. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-4-6-9-7(12)2-3-11(6)10-5/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHRLCYUUSZJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC(=O)NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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